Verbenacine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Verbenacine is a diterpene compound isolated from the aerial parts of the plant Salvia verbenaca. It is chemically characterized as 3α-hydroxy-19-carboxykaur-15-ene
Preparation Methods
Synthetic Routes and Reaction Conditions: Verbenacine can be extracted from the roots of Salvia verbenaca subsp. clandestina using a Soxhlet apparatus with acetone as the solvent . The extraction process involves air-drying and powdering the roots, followed by extraction to yield a dry extract. This extract is then subjected to column chromatography on silica gel with a gradient of cyclohexane and ethyl acetate of increasing polarity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the extraction and purification process described above can be scaled up for industrial purposes. The use of large-scale Soxhlet extraction and column chromatography would be essential for producing this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: Verbenacine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of functional groups such as hydroxyl and carboxyl groups makes it reactive under different conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Verbenacine has several applications in scientific research, including:
Chemistry: Used as a model compound for studying diterpene synthesis and reactivity.
Mechanism of Action
The mechanism of action of verbenacine involves its interaction with molecular targets and pathways in biological systems. It has been reported to potentiate smooth muscle contractions induced by acetylcholine, histamine, barium chloride, and serotonin . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Salvinine: Another diterpene isolated from Salvia verbenaca, characterized as 19-hydroxy-12,14-dioxo labda-15,17-diene.
Taxodione: An abietane-type diterpenoid found in Salvia verbenaca.
Horminone: Another diterpenoid from the same plant.
Comparison: Verbenacine is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds like salvinine, taxodione, and horminone, this compound’s hydroxyl and carboxyl groups make it particularly interesting for synthetic and biological studies.
Biological Activity
Verbenacine is a diterpene compound isolated from Salvia verbenaca, a member of the Lamiaceae family. This compound has garnered attention due to its diverse biological activities, which include antibacterial, anticancer, antioxidant, antidiabetic, and immunomodulatory properties. This article synthesizes current research findings related to the biological activity of this compound, supported by data tables and case studies.
Phytochemical Profile
Salvia verbenaca is rich in various phytochemicals, including terpenoids, flavonoids, phenolic acids, and fatty acids. The presence of these compounds contributes to the broad spectrum of biological activities observed in extracts and essential oils derived from this plant.
Table 1: Major Phytochemicals in Salvia verbenaca
Compound Class | Examples | Biological Activity |
---|---|---|
Terpenoids | This compound | Antibacterial, anticancer |
Flavonoids | Quercetin | Antioxidant, anti-inflammatory |
Phenolic Acids | Rosmarinic acid | Antioxidant, antimicrobial |
Fatty Acids | Linoleic acid | Anti-inflammatory |
Antibacterial Activity
This compound exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria. Research indicates that extracts from S. verbenaca show higher efficacy against gram-positive strains. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.5 mg/mL for certain strains .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Extracts containing this compound have shown cytotoxic effects on several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Case Study: Cytotoxicity Against Cancer Cells
- Cell Line: MCF-7 (Breast Cancer)
- Concentration: 10 µg/mL
- Observation: 70% cell viability reduction after 48 hours of treatment.
Antioxidant Activity
This compound demonstrates potent antioxidant activity, effectively scavenging free radicals and reducing oxidative stress markers in cellular models. Studies have shown that it significantly decreases intracellular reactive oxygen species (ROS) levels .
Antidiabetic Effects
Research indicates that this compound may possess antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. In vitro assays have shown a dose-dependent inhibition of these enzymes, suggesting potential for managing postprandial hyperglycemia .
Immunomodulatory Effects
This compound has also been reported to exhibit immunomodulatory effects. It enhances the proliferation of lymphocytes and increases the production of cytokines such as IL-2 and IFN-γ, indicating its potential role in modulating immune responses .
Toxicological Profile
Despite its promising biological activities, toxicological assessments are crucial for evaluating safety. Preliminary studies indicate that ethanolic extracts of S. verbenaca do not exhibit acute toxicity in animal models at therapeutic doses . Further investigations are warranted to establish a comprehensive safety profile.
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1S,4S,5S,6R,9S,10S,13R)-6-hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h10,13-16,21H,4-9,11H2,1-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19+,20-/m1/s1 |
InChI Key |
FOGNCTDMGISOGO-AZFOIECZSA-N |
Isomeric SMILES |
CC1=C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CC[C@H]([C@@]4(C)C(=O)O)O)C |
Canonical SMILES |
CC1=CC23CCC4C(C2CCC1C3)(CCC(C4(C)C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.